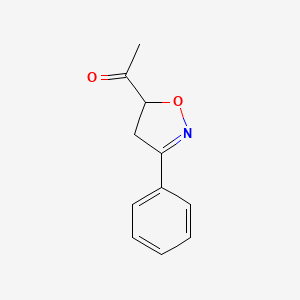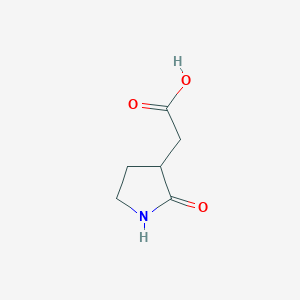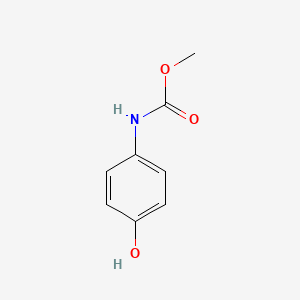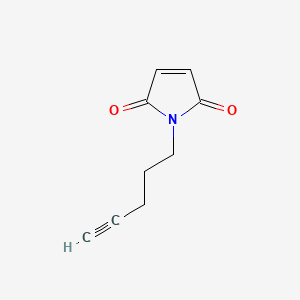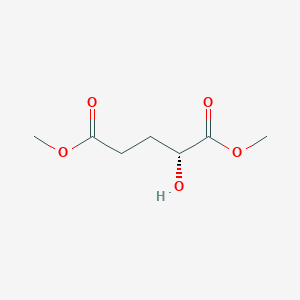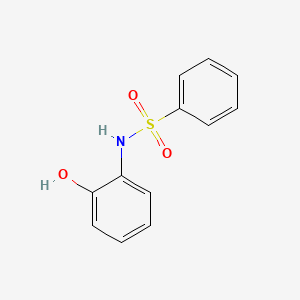
N-(2-hydroxyphenyl)benzenesulfonamide
概要
説明
N-(2-hydroxyphenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H11NO3S. It is a member of the sulfonamide class of compounds, which are known for their diverse biological activities. This compound is characterized by the presence of a hydroxyphenyl group attached to a benzenesulfonamide moiety, making it a versatile molecule in various chemical and biological applications .
作用機序
Target of Action
N-(2-hydroxyphenyl)benzenesulfonamide primarily targets Carbonic Anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . The overexpression of CA IX genes is often associated with uncontrolled cell proliferation and tumor hypoxia . Therefore, selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .
Mode of Action
This compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the normal function of CA IX, leading to changes in the tumor cells’ metabolism . Specifically, the tumor cells shift their metabolism to anaerobic glycolysis with a significant modification in pH .
Biochemical Pathways
The inhibition of CA IX affects the biochemical pathways related to cell proliferation and tumor hypoxia . By inhibiting CA IX, this compound disrupts the tumor cells’ ability to proliferate uncontrollably and survive in hypoxic conditions . This disruption can lead to the death of tumor cells and a reduction in tumor size .
Result of Action
The inhibition of CA IX by this compound leads to significant molecular and cellular effects. For instance, certain derivatives of this compound showed significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM . Moreover, these derivatives were able to induce apoptosis in MDA-MB-231 (a triple-negative breast cancer cell line) with a significant increase in the annexin V-FITC percent .
生化学分析
Biochemical Properties
N-(2-hydroxyphenyl)benzenesulfonamide has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit carbonic anhydrase IX, a gene that is overexpressed in many solid tumors . This interaction suggests that this compound could be a useful target for discovering novel antiproliferative agents .
Cellular Effects
In terms of cellular effects, this compound has been shown to have significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM . It also has a high selectivity against breast cancer cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to inhibit carbonic anhydrase IX, which can lead to changes in gene expression and uncontrolled cell proliferation .
Temporal Effects in Laboratory Settings
It has been shown to induce apoptosis in MDA-MB-231 with a significant increase in the annexin V-FITC percent .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)benzenesulfonamide typically involves the reaction of 2-aminophenol with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反応の分析
Types of Reactions
N-(2-hydroxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of various sulfonamide derivatives
科学的研究の応用
N-(2-hydroxyphenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Similar Compounds
- N-(3-hydroxyphenyl)benzenesulfonamide
- N-(4-hydroxyphenyl)benzenesulfonamide
- N-(2-methoxyphenyl)benzenesulfonamide
Uniqueness
N-(2-hydroxyphenyl)benzenesulfonamide is unique due to the position of the hydroxy group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The ortho position of the hydroxy group allows for intramolecular hydrogen bonding, which can enhance the compound’s stability and binding affinity to its molecular targets .
特性
IUPAC Name |
N-(2-hydroxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c14-12-9-5-4-8-11(12)13-17(15,16)10-6-2-1-3-7-10/h1-9,13-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQARMCGNIUBXAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282963 | |
| Record name | N-(2-hydroxyphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5465-16-7 | |
| Record name | NSC28990 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-hydroxyphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(prop-2-en-1-yl)amino]acetonitrile](/img/structure/B3384326.png)

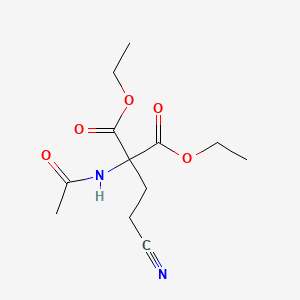


![2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzoic acid](/img/structure/B3384369.png)


